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# The Synthesis of Oseltamivir Acid Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a cornerstone in the management of influenza A and B virus infections. Its synthesis has been a subject of intense research, driven by the need for efficient, scalable, and cost-effective production methods, particularly in the context of seasonal epidemics and pandemic preparedness. This technical guide provides an in-depth overview of the core synthetic pathways to oseltamivir, presenting comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.

## **Comparative Analysis of Major Synthetic Routes**

The synthesis of oseltamivir has evolved significantly from its initial reliance on (-)-shikimic acid, a natural product with variable supply. Numerous academic and industrial research groups have developed alternative strategies, employing a diverse range of starting materials and synthetic transformations. The following tables summarize the quantitative data for several prominent synthetic routes, offering a clear comparison of their key metrics.

Table 1: Comparison of Oseltamivir Synthesis Pathways - Starting from (-)-Shikimic Acid



| Parameter            | Roche Industrial<br>Synthesis             | Karpf-Trussardi<br>Azide-Free Route                    | Shi Synthesis   |
|----------------------|---|--|---|
| Starting Material    | (-)-Shikimic Acid                         | (-)-Shikimic Acid                                      | (-)-Shikimic Acid   |
| Number of Steps      | ~12                                       | ~8   | 8   |
| Overall Yield        | ~30%                                      | 17-22%[1]  | ~47%[2]   |
| Use of Azide         | Yes                                       | No[1]  | Yes[2]  |
| Key Reactions        | Epoxidation, Azide opening, Aziridination | Ketalization,<br>Epoxidation,<br>Allylamine opening[1] | Trimesylation, Regioselective azidation, Aziridination[2] |
| Final Product Purity | High                                      | 99.7%[1]   | High  |

Table 2: Comparison of Oseltamivir Synthesis Pathways - Alternative Starting Materials



| Parameter         | Corey<br>Synthesis                                     | Fukuyama<br>Synthesis                             | Trost<br>Synthesis   | Hayashi<br>Synthesis   |
|-------------------|--|---|--|--|
| Starting Material | 1,3-Butadiene & Acrylic Acid[1]                        | Pyridine & Acrolein[1]                            | Racemic Lactone  | Alkoxyaldehyde<br>& Nitroalkene[1]   |
| Number of Steps   | ~12[3]   | ~14[4]  | 8  | 3 (one-pot operations)[1]  |
| Overall Yield     | ~30%[5]  | ~5.6%   | 30%  | 57%[1]   |
| Use of Azide      | No[5]  | No  | No   | Yes[1]   |
| Key Reactions     | Asymmetric<br>Diels-Alder,<br>Iodolactamizatio<br>n[1] | Asymmetric Diels-Alder, Hofmann Rearrangement[ 4] | Pd-catalyzed Asymmetric Allylic Alkylation, Rh-catalyzed Aziridination | Asymmetric Michael Reaction, Domino Michael/HWE, Curtius Rearrangement[ 1] |
| Key Catalyst      | CBS Catalyst[1]  | McMillan<br>Catalyst[1]                           | Pd-catalyst with<br>Trost ligand, Rh-<br>catalyst                      | Diphenylprolinol silyl ether[1]  |

# **Experimental Workflows and Logical Relationships**

The strategic planning of a multi-step synthesis is critical for its efficiency and success. The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in selected oseltamivir synthesis pathways.



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Roche Industrial Synthesis from (-)-Shikimic Acid

### Foundational & Exploratory

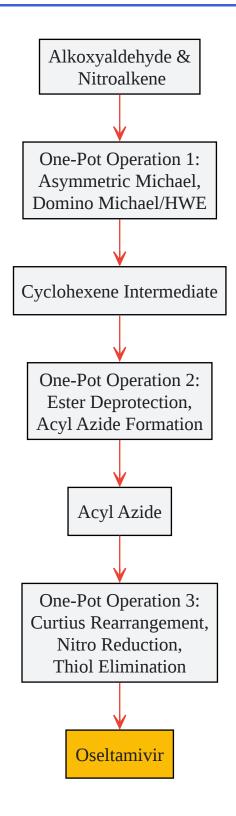
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Corey's Synthesis from 1,3-Butadiene and Acrylic Acid





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Hayashi's Three One-Pot Synthesis



# Detailed Experimental Protocols for Key Synthetic Steps

The following section provides detailed methodologies for key transformations in prominent oseltamivir syntheses. These protocols are intended for an audience with a professional background in synthetic organic chemistry.

# Roche Industrial Synthesis from (-)-Shikimic Acid: Key Steps

The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that starts from naturally available (-)-shikimic acid.[1]

- Esterification of (-)-Shikimic Acid:
  - o (-)-Shikimic acid is dissolved in ethanol.
  - Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).
  - The reaction mixture is stirred at room temperature until completion.
  - The solvent is removed under reduced pressure to yield ethyl shikimate.
- Formation of the Key Epoxide Intermediate:
  - Ethyl shikimate undergoes a three-step sequence: ketalization of the 3,4-diol with 3-pentanone, mesylation of the 5-hydroxyl group, and subsequent treatment with a base (e.g., potassium bicarbonate) to induce epoxide formation.[1]
- Regioselective Azide Opening of the Epoxide:
  - The epoxide intermediate is dissolved in a suitable solvent mixture (e.g., acetone/water).
  - Sodium azide is added, and the reaction is stirred to regioselectively open the epoxide ring, introducing the azide moiety at the C-5 position.
- Aziridination and Final Steps:



- The resulting azido alcohol undergoes a sequence of reactions including mesylation of the remaining hydroxyl group, followed by a Staudinger reaction with triphenylphosphine to form an iminophosphorane, which then cyclizes to an aziridine.
- The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.
- Finally, N-acetylation of the newly formed amine and subsequent reduction of the azide group to an amine, followed by another N-acetylation, yields oseltamivir.

# Corey's Synthesis from 1,3-Butadiene and Acrylic Acid: Key Steps

This route, developed by E.J. Corey and coworkers, represents a significant departure from the shikimic acid-based syntheses and utilizes readily available starting materials.[1]

- Asymmetric Diels-Alder Reaction:
  - 1,3-Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid.
  - The reaction is catalyzed by an oxazaborolidine catalyst (CBS catalyst) to achieve high enantioselectivity in the formation of the cyclohexene ring.[1]
- Iodolactamization:
  - The Diels-Alder adduct is first converted to the corresponding amide by treatment with ammonia.
  - The amide then undergoes an iodolactamization reaction upon treatment with iodine and trimethylsilyl triflate, forming a bicyclic iodolactam.[1]
- Formation of the Aziridine Intermediate:
  - The iodolactam is subjected to a series of transformations including N-protection with a
    Boc group, elimination of HI to form an alkene, allylic bromination with NBS, and a
    subsequent base-mediated cleavage of the lactam and elimination of HBr to yield a diene.



- This diene then undergoes a stereoselective bromoacetamidation followed by an intramolecular nucleophilic substitution to form the key aziridine intermediate.[1]
- Final Step: Aziridine Ring Opening:
  - The aziridine is regioselectively opened with 3-pentanol in the presence of a Lewis acid to install the characteristic pentyloxy side chain and reveal the second amino group, which is then acylated to afford oseltamivir.[1]

### Hayashi's Three One-Pot Synthesis: Key Operations

The synthesis developed by Yujiro Hayashi's group is notable for its efficiency, achieving the total synthesis of oseltamivir in just three one-pot operations with a high overall yield.[1]

- One-Pot Operation 1: Asymmetric Michael Addition and Cyclohexene Formation:
  - An alkoxyaldehyde is reacted with a nitroalkene in the presence of a diphenylprolinol silyl ether organocatalyst to afford a Michael adduct with high enantioselectivity.
  - A diethyl vinylphosphonate derivative is then added to the reaction mixture, initiating a domino Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring.[1]
- One-Pot Operation 2: Acyl Azide Formation:
  - The cyclohexene intermediate from the first operation is treated with trifluoroacetic acid to deprotect a tert-butyl ester.
  - The resulting carboxylic acid is then converted to the acyl chloride using oxalyl chloride and a catalytic amount of DMF.
  - Finally, sodium azide is added to form the acyl azide.[1]
- One-Pot Operation 3: Curtius Rearrangement and Final Transformations:
  - The acyl azide undergoes a Curtius rearrangement to an isocyanate, which is then trapped with an alcohol to form a carbamate.



- The nitro group is reduced to an amine using zinc powder in the presence of an acid.
- A final retro-Michael reaction of a thiol protecting group yields oseltamivir.[1]

This guide provides a foundational understanding of the key synthetic strategies employed in the production of oseltamivir. The continuous innovation in synthetic methodology highlights the importance of this therapeutic agent and the ongoing efforts to ensure its accessibility. Researchers and drug development professionals are encouraged to consult the primary literature for more exhaustive experimental details and the full scope of synthetic advancements in this field.

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